1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone |
InChI |
InChI=1S/C8H7NO2/c1-5(10)7-4-8-6(9-7)2-3-11-8/h2-4,9H,1H3 |
InChI Key |
KLADEROFBAYANB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Furo 3,2 B Pyrrole Scaffolds
Established Synthetic Pathways for Furo[3,2-b]pyrrole Construction
Traditional methods for assembling the furo[3,2-b]pyrrole framework often rely on multi-step sequences that build the fused heterocyclic system through controlled cyclization reactions.
Elaboration of the Hemetsberger–Knittel Protocol for O,N-Heteropentalene Formation
Nucleophilic Substitution: The synthesis begins with the reaction of halogen-containing aliphatic carboxylic acid esters with an appropriate nucleophile.
Knoevenagel Condensation: This is followed by a Knoevenagel condensation to generate a key precursor, a 3-aryl-2-azido-propenoic ester.
Thermolysis and Cyclization: The final and crucial step is the thermolysis of the azido-ester. This high-temperature reaction promotes an intramolecular cyclocondensation, which is postulated to proceed through a reactive nitrene intermediate, ultimately forming the fused O,N-heteropentalene ring system. researchgate.netwikipedia.org
While effective, the utility of this reaction can be limited by the stability and synthesis challenges associated with the azide-containing starting materials. wikipedia.org
Intramolecular Cyclocondensation Approaches
Intramolecular cyclocondensation is a cornerstone strategy for the formation of fused heterocyclic systems like furo[3,2-b]pyrrole. This approach is the final, ring-closing step in the Hemetsberger–Knittel protocol. researchgate.net However, a variety of other intramolecular cyclization methods have been developed to construct pyrrole (B145914) and furan (B31954) rings from appropriately functionalized acyclic precursors.
For instance, gold-catalyzed intramolecular cyclizations of 1-amino-3-alkyn-2-ols have been shown to produce substituted pyrroles in excellent yields under mild, room-temperature conditions. organic-chemistry.org More complex variations include intramolecular cascade reactions, such as the N-halosuccinimide (NXS)-mediated desulfonylative and dehydrogenative cyclization of vinylidenecyclopropanes, which can efficiently generate multisubstituted pyrroles and furans. nih.gov Another example involves the N-bromosuccinimide (NBS)-induced cyclization of a precursor to form a spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivative, demonstrating the versatility of intramolecular ring closure. mdpi.com
Innovative Synthetic Strategies and Catalytic Processes
To overcome the limitations of classical methods and improve efficiency, sustainability, and molecular diversity, modern synthetic chemistry has focused on developing novel catalytic strategies.
Multicomponent Reaction Paradigms for Furo[3,2-b]pyrrole Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, represent a highly efficient and atom-economical approach to complex molecules. bohrium.com They are particularly powerful for generating libraries of structurally diverse compounds. bohrium.com
A notable MCR for the synthesis of the related pyrrolo[3,2-b]pyrrole (B15495793) scaffold involves the iron(III) perchlorate-catalyzed reaction of primary aromatic amines, aromatic aldehydes, and biacetyl. researchgate.netrsc.org This method has successfully produced 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles in yields up to 77% and has expanded the scope to include starting materials like 5-membered heterocyclic aldehydes (e.g., from furan and thiophene). researchgate.netrsc.org Such strategies allow for the rapid assembly of the core heterocyclic structure with a variety of substituents, derived directly from the simple starting components. orientjchem.orgbeilstein-journals.org
| Parameter | Details |
|---|---|
| Reactant 1 | Primary Aromatic Amine (e.g., Aniline) |
| Reactant 2 | Aromatic Aldehyde (e.g., Benzaldehyde) |
| Reactant 3 | Biacetyl (2,3-Butanedione) |
| Catalyst | Iron(III) Perchlorate (Fe(ClO₄)₃) |
| Solvent | Toluene/Acetic Acid mixture |
| Temperature | 50 °C |
| Product Type | 1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrrole |
| Yield | Up to 77% |
Application of Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. pensoft.netpensoft.netnih.gov The direct heating effect of microwave irradiation can achieve high temperatures rapidly and uniformly. pensoft.net
This technique has been successfully applied to the synthesis and derivatization of furo[3,2-b]pyrroles. For example, microwave irradiation has been used in the reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides with various aldehydes. sciforum.net The Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, has also been significantly improved through microwave assistance, often in solvent-free or aqueous conditions, which aligns with the principles of green chemistry. pensoft.netpensoft.net
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours | Minutes (e.g., 10-20 min) |
| Energy Consumption | Higher | Lower |
| Yields | Moderate to Good | Good to Excellent |
| Solvent | Often organic solvents | Water, ethanol, or solvent-free |
| Work-up | Standard extraction/purification | Often simpler, higher purity |
Phase-Transfer Catalysis in Furo[3,2-b]pyrrole Derivatization
Phase-transfer catalysis (PTC) is a valuable methodology for facilitating reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary to react with the other. nih.gov
This technique has proven effective for the derivatization of fused pyrrole systems. Specifically, N-alkylation of the related furo[2,3-b]pyrrole scaffold has been achieved using PTC conditions to prepare 6-methyl and 6-benzyl derivatives. mdpi.com This demonstrates the utility of PTC for introducing substituents onto the nitrogen atom of the furo-pyrrole core, a key step in modifying the properties of the final molecule. The development of asymmetric phase-transfer catalysis has further expanded the field, enabling the enantioselective synthesis of complex heterocyclic products. researchgate.netnih.gov
Asymmetric Synthesis via Chiral Phosphoric Acid Catalysis for Stereoselective Furo[2,3-b]pyrrole Derivatives
While this article focuses on the furo[3,2-b]pyrrole system, a noteworthy advancement in the synthesis of the isomeric furo[2,3-b]pyrrole scaffold involves a multicomponent, multicatalytic asymmetric reaction. nih.gov This process utilizes a dual catalytic system composed of a gold complex and a chiral BINOL-derived phosphoric acid (CPA) to construct furo[2,3-b]pyrrole derivatives with high stereoselectivity. nih.govrsc.org The reaction brings together simple starting materials—a 3-butynamine derivative, glyoxylic acid, and an aniline (B41778) derivative—to form the complex heterocyclic product in high yields. rsc.org
Computational studies have shed light on the remarkable efficacy of this catalytic system, particularly when the chiral phosphoric acid catalyst bears 9-anthracenyl substituents. nih.govrsc.org These studies suggest that non-covalent interactions between the catalyst and the reacting molecules play a crucial role in dictating the stereochemical outcome of the reaction. nih.gov The specific geometry of the anthracenyl group, combined with electronic factors of the substrates, appears to be a key determinant for the high stereoselectivity observed. nih.govrsc.org This method represents a significant step toward mirroring the exquisite selectivity of enzymatic processes in the laboratory for creating complex, stereochemically defined molecules. nih.gov
Diversification and Functionalization Reactions of the Furo[3,2-b]pyrrole Nucleus
The furo[3,2-b]pyrrole core, including its acetylated form 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone, serves as a versatile platform for a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships.
Selective Formylation at Designated Ring Positions
Formylation, the introduction of an aldehyde group (–CHO), is a fundamental functionalization reaction. For electron-rich aromatic and heteroaromatic systems like furo[3,2-b]pyrrole, the Vilsmeier-Haack reaction is a mild and efficient method. organic-chemistry.orgnih.govijpcbs.com This reaction typically employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org
The electrophilic Vilsmeier reagent attacks the electron-rich heterocyclic ring, leading to the formation of an iminium ion intermediate, which is then hydrolyzed during workup to yield the corresponding aryl aldehyde. chemistrysteps.comwikipedia.org Studies on furo[3,2-b]pyrroles and their analogues have demonstrated that formylation can be achieved, although the position of substitution is influenced by the existing substituents on the ring system. chemicalpapers.com For the isomeric furo[2,3-b]pyrrole system, formylation has been shown to occur selectively at the C-2 position of the furan ring. mdpi.comresearchgate.net This regioselectivity is consistent with the higher electron density at this position, making it the most susceptible to electrophilic attack.
Hydrazinolysis and Subsequent Transformations to Carboxhydrazide Derivatives
The acetyl group in this compound, or more commonly, a corresponding ester derivative at the same position, can be readily converted into a carbohydrazide (B1668358) (also known as a carboxhydrazide) moiety. This transformation is typically achieved through hydrazinolysis, which involves reacting the ester or ketone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govicm.edu.pl Furo[3,2-b]pyrrole-5-carboxhydrazides are stable, crystalline solids that serve as valuable building blocks for the synthesis of a wide array of other heterocyclic systems. researchgate.netresearchgate.net
These carboxhydrazide derivatives can undergo condensation reactions with various aldehydes and ketones to form hydrazones. researchgate.net For instance, they react with substituted furan-2-carboxaldehydes and thiophene-2-carboxaldehyde to produce N'-substituted hydrazones. researchgate.net Furthermore, furo[3,2-b]pyrrole-5-carboxhydrazides can be used in cyclization reactions to construct more complex fused heterocycles. Reaction with phenylisothiocyanate followed by base-catalyzed cyclization yields 1,2,4-triazole-3-thione derivatives. researchgate.netresearchgate.net
The following table summarizes the synthesis of various hydrazones from furo[3,2-b]pyrrole-5-carboxhydrazides.
| Starting Carboxhydrazide | Reactant Aldehyde | Resulting Hydrazone Product | Yield (%) | Reference |
| 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxhydrazide | 4-oxo-4H-chromene-2-carboxaldehyde | N′-[(4-oxo-4H-chromen-3-yl)methylene]-2,3,4-trimethyl-furo[3,2-b]pyrrole-5-carboxhydrazide | 81 | nih.gov |
| 4-benzyl-benzofuro[3,2-b]pyrrole-5-carboxhydrazide | 4-oxo-4H-chromene-2-carboxaldehyde | N′-[(4-oxo-4H-chromen-3-yl)methylene]-4-benzyl- Current time information in Oskarshamn, SE.benzofuro[3,2-b]pyrrole-5-carboxhydrazide | 82 | nih.gov |
| 2-(3-(trifluoromethyl)phenyl)-4H-furo[3,2-b]pyrrole-5-carboxhydrazide | 5-(3-(trifluoromethyl)phenyl)furan-2-carboxaldehyde | N'-{5-[3-(trifluoromethyl)phenyl]furfurylidene}-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-hydrazide | - | icm.edu.pl |
| 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxhydrazide | 5-(4-chlorophenyl)furan-2-carboxaldehyde | N'-[5-(4-chlorophenyl)furfurylidene]-2-methylfuro[3,2-b]pyrrole-5-hydrazide | 81 | researchgate.net |
Examination of Nucleophilic Substitution Reactivity
The reactivity of the furo[3,2-b]pyrrole nucleus towards nucleophiles is influenced by the electronic properties of the fused ring system. Direct nucleophilic aromatic substitution (SNAr) on the unsubstituted core is generally not facile. However, functionalization of the ring with leaving groups, such as halogens, can enable substitution reactions. For example, in the related furo[2,3-b]pyridine (B1315467) system, a chloro-substituted derivative can undergo palladium-catalyzed cross-coupling reactions, a form of nucleophilic substitution, although the reactivity is dependent on its position on the ring. nih.gov
In some cases, strong nucleophiles can induce ring-opening and recyclization pathways rather than direct substitution. beilstein-journals.orgnih.gov For instance, the reaction of certain furo[3,2-b]pyran-2-ones with nitrogen nucleophiles like primary amines or hydrazines leads to the opening of the pyranone ring, followed by recyclization to form different heterocyclic structures such as pyrrolones or pyrazolones. beilstein-journals.orgnih.gov This demonstrates that while the core is susceptible to nucleophilic attack, the outcome is highly dependent on the specific substrate and the nature of the nucleophile.
Cycloaddition Reactions Involving the Furo[3,2-b]pyrrole Ring System
The fused furo[3,2-b]pyrrole system contains both a furan and a pyrrole ring, each capable of participating in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. cas.cz The reactivity and the specific ring that acts as the diene are influenced by the substituents on the heterocyclic core. cas.cz The furan ring is generally more reactive in these cycloadditions compared to the pyrrole ring. cas.cz
Studies involving the reaction of substituted furo[3,2-b]pyrroles with dienophiles like dimethyl butynedioate have shown that the cycloaddition typically occurs across the furan nucleus. cas.cz However, if the C-2 position of the furan ring is substituted, the reaction can be directed to the pyrrole nucleus instead. cas.cz In some instances, particularly with benzo[b]furo[3,2-b]pyrrole analogues, a Michael-type addition at the C-2 position can occur as a competing pathway instead of a cycloaddition. cas.cz This versatile reactivity makes the furo[3,2-b]pyrrole scaffold a useful building block for constructing more complex polycyclic systems.
The table below outlines the outcomes of cycloaddition reactions with different furo[3,2-b]pyrrole derivatives.
| Furo[3,2-b]pyrrole Reactant | Dienophile | Reaction Type | Product Description | Reference |
| 4-acetylfuro[3,2-b]pyrrole | Dimethyl butynedioate | [4+2] Cycloaddition | Addition to the furan nucleus | cas.cz |
| 4-methylbenzo[b]furo[3,2-b]pyrrole | Dimethyl butynedioate | Michael Addition | Adduct at C-2 position | cas.cz |
Comprehensive Spectroscopic and Spectrometric Characterization of Furo 3,2 B Pyrrole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
A detailed analysis of the ¹H and ¹³C NMR spectra would be crucial for the structural confirmation of 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the furo[3,2-b]pyrrole core and the acetyl group. The chemical shifts, integration values, and coupling patterns of these signals would provide valuable information about the electronic environment and connectivity of the protons. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon of the ethanone group and the carbons of the heterocyclic rings.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
|---|
To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) would be employed. A COSY spectrum would establish the correlations between adjacent protons, aiding in the assignment of the aromatic and aliphatic protons of the furo[3,2-b]pyrrole system. An HMQC (or its modern equivalent, HSQC) spectrum would provide direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of the carbon signals.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy would be utilized to identify the key functional groups present in this compound. The most characteristic absorption band would be that of the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the region of 1650-1700 cm⁻¹. Other important absorptions would include the N-H stretching vibration of the pyrrole (B145914) ring, C-H stretching vibrations of the aromatic and methyl groups, and C-O and C-N stretching vibrations of the heterocyclic rings.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | Data not available |
| C-H (aromatic) Stretch | Data not available |
| C-H (aliphatic) Stretch | Data not available |
| C=O Stretch | Data not available |
| C=C Stretch | Data not available |
| C-O Stretch | Data not available |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry would be essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The mass spectrum would also display a characteristic fragmentation pattern, which could provide further structural information by identifying stable fragment ions formed upon ionization.
Structure Activity Relationship Sar Studies in Furo 3,2 B Pyrrole Chemistry
Correlating Substituent Effects with Biological Activity
The biological profile of furo[3,2-b]pyrrole derivatives is highly dependent on the nature and position of various substituents. Research has demonstrated that the introduction of different functional groups can impart a range of biological activities, including antialgal and antibacterial properties. researchgate.net For instance, studies on a series of furo[3,2-b]pyrrole-5-carboxhydrazides have shown that these compounds can serve as building blocks for novel heterocyclic structures with potential biological applications. researchgate.net The synthesis of derivatives by reacting these carboxhydrazides with various aldehydes, such as substituted furan-2-carboxaldehydes and thiophene-2-carboxaldehyde, leads to a library of compounds where the substituent effect can be systematically studied. researchgate.net The resulting hydrazones were evaluated for their effects on photosynthetic electron transport in spinach chloroplasts and their antialgal activity against Chlorella vulgaris. researchgate.net
| Parent Scaffold | Substituent/Modification | Resulting Compound Type | Investigated Biological Activity |
|---|---|---|---|
| Furo[3,2-b]pyrrole-5-carboxhydrazide | Reaction with 5-arylfuran-2-carboxaldehydes | Hydrazones | Antialgal, Inhibition of photosynthetic electron transport researchgate.net |
| Furo[3,2-b]pyrrole-5-carboxhydrazide | Reaction with thiophene-2-carboxaldehyde | Hydrazones | Antialgal, Inhibition of photosynthetic electron transport researchgate.net |
| Furo[3,2-b]pyrrole-5-carboxhydrazide | Reaction with 4-oxo-4H-chromene-2-carboxaldehyde | Carboxhydrazides | Used as ligands for Cu, Co, and Ni complexes nih.gov |
| Furo[3,2-b]pyrrole-5-carboxhydrazide | Reaction with phenylisothiocyanate | Thiosemicarbazide intermediate, cyclized to 1,2,4-Triazole-3-thione | Synthesis of new heterocycles researchgate.net |
The specific placement of functional groups on the furo[3,2-b]pyrrole ring system is a critical determinant of pharmacological activity. While extensive research on the 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone scaffold is specific, broader SAR principles from related heterocyclic compounds underscore the importance of substitution patterns. For example, in quinoxaline derivatives, modifications at the 5-position with various heterocyclylmethyl groups significantly influenced binding affinity to the NMDA receptor. nih.gov This highlights that the region extending from the core scaffold is crucial for receptor interaction. Applying this principle to the furo[3,2-b]pyrrole system, modifications emanating from positions such as C2, C3, C5, and C6 are explored to probe interactions with biological targets. The synthesis of various furo[3,2-b]pyrrole-5-carboxhydrazides inherently focuses on derivatization at the C5 position, suggesting this is a key vector for modifying activity. researchgate.netnih.gov
The identity of the heteroatoms and the manner of ring fusion in the bicyclic core significantly affect the molecule's physicochemical properties and, consequently, its biological activity. The furo[3,2-b]pyrrole system, a 1,4-diheteropentalene, is thermodynamically more stable than its positional isomer, furo[2,3-b]pyrrole (a 1,6 system). mdpi.com This inherent stability can influence the compound's behavior and suitability as a drug scaffold.
Furthermore, replacing the oxygen atom of the furan (B31954) ring with sulfur to form a thieno[3,2-b]pyrrole scaffold dramatically alters the electronic and steric properties, leading to different biological activities. Thieno[3,2-b]pyrrole-5-carboxamide derivatives have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov This demonstrates that bioisosteric replacement of the furan oxygen with a thiophene sulfur is a viable strategy for shifting the therapeutic application of the scaffold.
| Scaffold | System Type | Key Characteristics | Example Biological Target/Activity |
|---|---|---|---|
| Furo[3,2-b]pyrrole | 1,4-Diheteropentalene | Thermodynamically more stable isomer mdpi.com | Antialgal researchgate.net |
| Furo[2,3-b]pyrrole | 1,6-Diheteropentalene | Thermodynamically less stable isomer mdpi.com | Chemical synthesis intermediate mdpi.com |
| Thieno[3,2-b]pyrrole | Sulfur analog of Furo[3,2-b]pyrrole | Bioisosteric replacement of oxygen | LSD1 Inhibition (Anticancer) nih.gov |
Rational Design and Optimization Through Scaffold Modifications
Rational drug design involves the intentional modification of a chemical scaffold to improve its interaction with a specific biological target. This approach is widely used to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds. For fused heterocyclic systems similar to furo[3,2-b]pyrrole, strategies often involve scaffold modification to optimize target interactions. For example, in the design of PI3K/AKT inhibitors, a furopyrimidine scaffold was selected for its ability to improve aqueous solubility and bioavailability, thereby enhancing its pharmacological profile. nih.gov Similarly, new series of 1H-pyrrole and pyrrolo[3,2-d]pyrimidine derivatives have been designed and synthesized to target EGFR and CDK inhibitors by modifying the flat heteroaromatic system. nih.gov These examples of scaffold modification and hopping in related heterocyclic systems provide a blueprint for the potential optimization of furo[3,2-b]pyrrole-based compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and guiding rational drug design.
For the closely related thieno[3,2-b]pyrrole-5-carboxamide scaffold, 3D-QSAR studies have been successfully employed to understand the requirements for potent LSD1 inhibition. nih.gov Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed robust models with high predictive capabilities. nih.gov The contour maps generated from these models provide a visual guide for optimization, indicating where steric bulk, electrostatic charges, and hydrophobic or hydrophilic groups should be placed to enhance activity. nih.gov For instance, the CoMFA steric contour map might suggest that a bulky substituent is favored at a specific position to improve binding affinity. nih.gov Similar field-based (FB)-QSAR approaches have been used to design novel N-pyrrole derivatives as COX-1 and COX-2 inhibitors, demonstrating the broad applicability of these computational methods. nih.gov
| QSAR Model | Scaffold Studied | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) |
|---|---|---|---|---|
| CoMFA | Thieno[3,2-b]pyrrole-5-carboxamide nih.gov | 0.783 | 0.944 | 0.851 |
| CoMSIA | Thieno[3,2-b]pyrrole-5-carboxamide nih.gov | 0.728 | 0.982 | 0.814 |
Strategies for Ligand Design and Efficacy Enhancement
Effective ligand design aims to maximize favorable interactions with a biological target while maintaining drug-like properties. Strategies for enhancing the efficacy of furo[3,2-b]pyrrole-based ligands can be inferred from successful approaches with related heterocycles. One key strategy is structure-based design, which utilizes molecular docking to predict and analyze the binding mode of a ligand within the active site of a target protein. nih.gov This allows for the rational design of modifications that enhance binding affinity, for example, by introducing groups that can form additional hydrogen bonds or hydrophobic interactions.
Another strategy involves combining pharmacophoric elements. Researchers hypothesized that combining a 1,3,4-thiadiazole pharmacophore with a furopyrimidine scaffold could enhance anticancer potential by targeting multiple cellular processes. nih.gov This hybrid-molecule approach could be applied to the furo[3,2-b]pyrrole core. Furthermore, improving physicochemical properties is crucial. In the development of quinoxaline-based NMDA receptor antagonists, significant effort was dedicated to improving aqueous solubility to ensure adequate bioavailability, a critical step in translating potent compounds into effective therapeutic agents. nih.gov These strategies—leveraging computational tools, creating hybrid structures, and optimizing drug-like properties—form a comprehensive approach to enhancing the efficacy of novel ligands based on the furo[3,2-b]pyrrole scaffold.
Applications of Furo 3,2 B Pyrrole Derivatives in Materials Science and Medicinal Chemistry Research
Utility as Building Blocks for Complex Organic Molecules
Furo[3,2-b]pyrrole and its derivatives are recognized as valuable building blocks in organic synthesis. researchgate.netnbinno.com The pyrrole (B145914) nucleus is a prominent structural motif in numerous biologically active compounds and marketed drugs, making its fused analogues like furo[3,2-b]pyrrole attractive starting points for new molecular designs. nbinno.comnih.govbiolmolchem.com The synthesis of these heteropentalenes, containing both oxygen and nitrogen heteroatoms, is a subject of ongoing interest for developing novel compounds with potential pharmaceutical applications. researchgate.net
The furo[3,2-b]pyrrole framework is a key precursor for constructing more complex, polycyclic heterocyclic systems. For example, methyl 4H-furo[3,2-b]pyrrole-5-carboxylate can be acetylated and subsequently used in cyclisation reactions to synthesize fused-ring systems like furo[2',3':4,5]pyrrolo[1,2-d] Current time information in Oskarshamn, SE.nih.govnih.govtriazin-8(7H)-ones. researchgate.net This demonstrates the role of the basic furo[3,2-b]pyrrole structure as a platform for building elaborate molecules with potential biological activities. The ability to functionalize the core structure allows for the creation of libraries of compounds for further investigation. mdpi.commdpi.com
The pyrrole ring is a well-established pharmacophore in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents. nih.govbiolmolchem.com Furo[3,2-b]pyrroles, as analogues of indole (B1671886), are of particular interest in drug discovery. researchgate.net They serve as a fundamental scaffold for designing new bioactive molecules. For instance, furo[3,2-b]pyrrole-5-carboxhydrazides have been synthesized and studied, representing a class of compounds with potential biological activities that can be further modified. nih.govresearchgate.net The versatility of the furo[3,2-b]pyrrole scaffold allows for systematic structural modifications to optimize interactions with biological targets, a key strategy in modern drug discovery. nih.gov
Integration in Optoelectronic Device Research
Furo[3,2-b]pyrrole derivatives have been investigated for their applications in organic electronics, particularly as components of organic semiconductors. researchgate.netrsc.org These materials are explored for use in devices like organic field-effect transistors (OFETs). The electron-rich nature of the furo[3,2-b]pyrrole core makes it a suitable electron-donor unit in donor-acceptor type semiconducting molecules. researchgate.netnih.gov The development of such materials is crucial for advancing the field of flexible, low-cost electronics. rsc.org
The performance of furo[3,2-b]pyrrole-based materials in OFETs has been a subject of systematic study. In one instance, a donor-acceptor-donor (D-A-D) type small molecule incorporating furo[3,2-b]pyrrole (FP) as the donor unit and thiophene-flanked diketopyrrolo[3,4-c]pyrrole (ThDPP) as the acceptor (ThDPP-FP) was synthesized and evaluated. This molecule demonstrated good performance in an OFET, achieving a hole mobility of 2.08 × 10⁻² cm² V⁻¹ s⁻¹. nih.gov This result highlights the potential of furo[3,2-b]pyrrole-containing molecules as effective charge transport materials. nih.gov However, performance can be highly dependent on the specific molecular structure.
To understand the structure-property relationships, the performance of furo[3,2-b]pyrrole derivatives in OFETs is often compared to their sulfur-containing analogues, thieno[3,2-b]pyrroles.
In a direct comparison of donor-acceptor-donor molecules, where the donor was either furo[3,2-b]pyrrole (FP) or thieno[3,2-b]pyrrole (TP), significant performance differences were observed. The molecule containing thieno[3,2-b]pyrrole exhibited moderate hole mobilities (10⁻³ cm² V⁻¹ s⁻¹), whereas the corresponding small molecule with the furo[3,2-b]pyrrole unit was found to be completely inactive in field-effect transistors. rsc.orgresearchgate.net
Table 1: Comparative Performance of Furo[3,2-b]pyrrole and Thieno[3,2-b]pyrrole Derivatives in OFETs
| Donor Unit | Acceptor Unit | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Reference |
| Furo[3,2-b]pyrrole | Thiophene flanked 5,6-difluorobenzo[c] Current time information in Oskarshamn, SE.nih.govresearchgate.netthiadiazole | Inactive | rsc.orgresearchgate.net |
| Thieno[3,2-b]pyrrole | Thiophene flanked 5,6-difluorobenzo[c] Current time information in Oskarshamn, SE.nih.govresearchgate.netthiadiazole | 10⁻³ | rsc.orgresearchgate.net |
| Furo[3,2-b]pyrrole | Thiophene-flanked diketopyrrolo[3,4-c]pyrrole | 2.08 × 10⁻² | nih.gov |
| Thieno[3,2-b]pyrrole | Thiophene-flanked diketopyrrolo[3,4-c]pyrrole | 1.87 × 10⁻² | nih.gov |
Coordination Chemistry: Furo[3,2-b]pyrrole Derivatives as Ligands for Metal Complexes
Derivatives of furo[3,2-b]pyrrole have been successfully employed as ligands in coordination chemistry for the synthesis of metal complexes. Specifically, furo[3,2-b]pyrrole-5-carboxhydrazides have been shown to react with 4-oxo-4H-chromene-2-carboxaldehyde to form multidentate ligands. nih.govnih.govresearchgate.net
These resulting N′-[(4-oxo-4H-chromen-3-yl)methylene]-furo[3,2-b]pyrrole-5-carboxhydrazide ligands have been used to synthesize a series of copper (Cu), cobalt (Co), and nickel (Ni) complexes. nih.govnih.gov The complexation occurs through the coordination of the metal ions with the ligand, leading to the formation of stable organometallic compounds. nih.gov The synthesis of these complexes opens avenues for investigating their potential catalytic, magnetic, or biological properties, expanding the utility of the furo[3,2-b]pyrrole scaffold beyond organic electronics and medicinal chemistry precursors. nih.gov
Synthesis and Characterization of Metal-Furo[3,2-b]pyrrole Coordination Compounds
The synthesis of metal-furo[3,2-b]pyrrole coordination compounds typically involves a multi-step process that begins with the formation of a suitable furo[3,2-b]pyrrole-based ligand. A common strategy employs the derivatization of the furo[3,2-b]pyrrole core to introduce functional groups capable of coordinating with metal ions.
One prominent class of ligands derived from this scaffold are N'-substituted furo[3,2-b]pyrrole-5-carboxhydrazides. These are synthesized by reacting substituted furo[3,2-b]pyrrole-5-carboxhydrazides with aldehydes, such as 4-oxo-4H-chromene-2-carboxaldehyde. nih.govresearchgate.netresearchgate.net This condensation reaction is typically carried out in ethanol, catalyzed by an acid like 3-methyl-benzenesulfonic acid, and yields the desired carboxhydrazide ligands. nih.govnih.gov
These multidentate ligands, which possess multiple coordination sites, are then reacted with various metal salts to form coordination complexes. Common metal ions used in these syntheses include copper(II), cobalt(II), and nickel(II). nih.govresearchgate.netnih.gov The complexation reaction is generally performed by dissolving the furo[3,2-b]pyrrole-derived ligand in a suitable solvent, such as acetone, and then adding a solution of the metal chloride or nitrate salt. nih.govresearchgate.net The resulting metal complexes are often obtained in high yields. nih.gov
The characterization of both the synthesized ligands and the final metal-furo[3,2-b]pyrrole coordination compounds is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Key Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the organic ligands. Characteristic signals for the protons on the furo[3,2-b]pyrrole and the appended groups confirm the successful synthesis of the ligand. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in both the ligand and the complex. Changes in the vibrational frequencies of key functional groups upon coordination to the metal ion provide evidence of complex formation. nih.gov
Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ions and charge transfer bands, which are characteristic of the coordination environment. researchgate.net
Elemental Analysis: This technique determines the elemental composition (C, H, N) of the synthesized compounds, which is then compared to the calculated values for the proposed structures to establish purity. nih.gov
Table 1: Synthesis and Characterization of a Representative Furo[3,2-b]pyrrole-based Ligand and its Cobalt Complex
| Compound | Synthesis Method | Yield (%) | Key Characterization Data |
| N′-[(4-Oxo-4H-chromen-3-yl)methylene]-4-benzyl- Current time information in Oskarshamn, SE.benzofuro[3,2-b]pyrrole-5-carboxhydrazide | Reaction of the corresponding carbohydrazide (B1668358) with 4-oxo-4H-chromene-2-carboxaldehyde in ethanol with a catalytic amount of 3-methyl-benzenesulfonic acid. nih.gov | 82 | ¹H NMR (CDCl₃): Signals at 11.69 (brs, NH), 8.81 (s, H-2), 8.56 (s, H-9), 8.17-7.75 (m, aromatic H), 7.39-7.13 (m, aromatic H), 5.65 (s, CH₂).IR (KBr, cm⁻¹): 3442, 2909, 1648, 1630, 1541, 1468, 1429, 1357, 1273, 1138, 1026, 776. nih.gov |
| [Co(mefupy)NO₃]NO₃·H₂O | Reaction of the corresponding ligand with Co(NO₃)₂·6H₂O in acetone at 70°C. nih.gov | 78 | Elemental Analysis: Calculated: C, 40.31; H, 2.82; N, 13.06; Co, 10.99. Found: C, 42.12; H, 2.70; N, 13.33; Co, 11.72.IR (KBr, cm⁻¹): 3385, 2343, 1627, 1605, 1558, 1384, 1261, 1141, 1029, 758. nih.gov |
Investigation of Complex Stability and Reactivity for Academic Research
The stability and reactivity of metal-furo[3,2-b]pyrrole coordination compounds are of fundamental interest in academic research as they provide insights into the nature of the metal-ligand interactions and the potential for these complexes to participate in further chemical transformations.
While detailed kinetic and thermodynamic stability studies for these specific complexes are not extensively reported in the provided literature, the successful isolation of these compounds in high yields suggests a significant degree of thermodynamic stability under the synthesis conditions. nih.gov
The reactivity of these coordination compounds is an area of ongoing academic exploration. The presence of the furo[3,2-b]pyrrole moiety and the coordinated metal ion opens up possibilities for a range of chemical reactions. For instance, the ligand itself can undergo further functionalization, or the metal center can act as a catalytic site. The reactivity of the parent furo[2,3-b]pyrrole system, a positional isomer of furo[3,2-b]pyrrole, has been explored, including reactions such as formylation. mdpi.com This suggests that the furo[3,2-b]pyrrole core within a metal complex could potentially undergo similar electrophilic substitution reactions, although the coordination to a metal ion would likely influence the regioselectivity and reaction rates.
Further research into the reactivity of these complexes could involve studying their catalytic activity, their ability to undergo ligand substitution reactions, or their role as building blocks for larger supramolecular structures. The electronic properties of the furo[3,2-b]pyrrole system can be tuned by introducing different substituents, which in turn would modulate the reactivity of the corresponding metal complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
